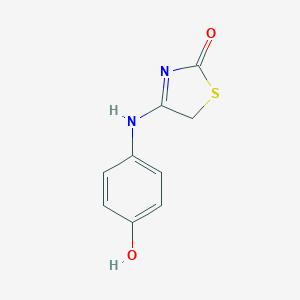![molecular formula C15H14N2 B103645 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-36-5](/img/structure/B103645.png)
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine (DMPP) is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is a pyrazolopyridine derivative that has been synthesized through various methods. DMPP has been found to have a unique mechanism of action, which has led to its investigation as a potential tool for studying biochemical and physiological effects.
Applications De Recherche Scientifique
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been investigated for its potential applications in scientific research. One of the most promising applications of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been found to be a potent agonist of nAChRs, which has led to its use in studying the role of these receptors in various physiological processes, such as learning and memory, addiction, and pain perception.
Mécanisme D'action
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine acts as a potent agonist of nAChRs, which are ligand-gated ion channels that are found in the central and peripheral nervous systems. When 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine binds to the receptor, it causes a conformational change that leads to the opening of the ion channel and the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to depolarization of the cell membrane, which can trigger various physiological responses, such as the release of neurotransmitters.
Effets Biochimiques Et Physiologiques
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has been found to have various biochemical and physiological effects. One of the most significant effects of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is its ability to activate nAChRs, which can lead to the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. This activation of nAChRs has been found to have various physiological effects, such as the enhancement of learning and memory, the modulation of pain perception, and the regulation of mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nAChRs, which makes it a useful tool for studying the function of these receptors. Additionally, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has a long half-life, which allows for prolonged activation of nAChRs. However, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
There are several future directions for research on 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine. One area of research is the development of more selective and potent agonists of nAChRs. Another area of research is the investigation of the role of nAChRs in various physiological processes, such as addiction and pain perception. Additionally, the potential therapeutic applications of 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine and other nAChR agonists should be explored, particularly for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has been synthesized through various methods and has been investigated for its potential applications in scientific research. 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine acts as a potent agonist of nAChRs, which makes it a useful tool for studying the function of these receptors and their role in various physiological processes. 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine, including the development of more selective and potent agonists of nAChRs and the investigation of the therapeutic potential of these compounds.
Méthodes De Synthèse
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine can be synthesized through various methods, including the reaction of 2-phenylpyridine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of 2-phenylpyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst. Both methods have been found to be effective in producing 3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine with high yields.
Propriétés
Numéro CAS |
17408-36-5 |
|---|---|
Nom du produit |
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine |
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3,7-dimethyl-2-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-14-12(2)15(16-17(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3 |
Clé InChI |
FOBFSJFOXSRJMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC=CC2=C(C(=NN12)C3=CC=CC=C3)C |
Synonymes |
3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




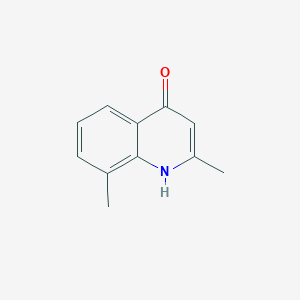
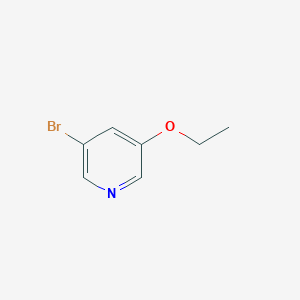
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)

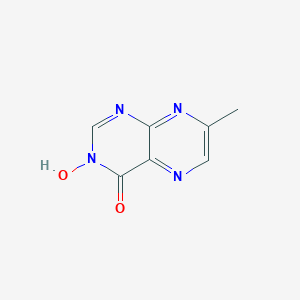
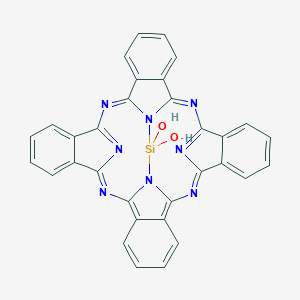



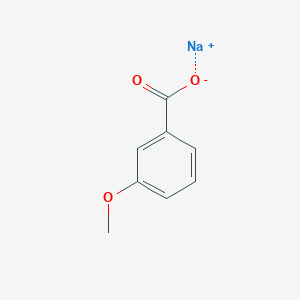
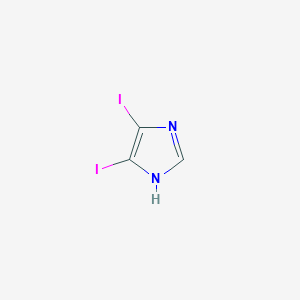
acetate](/img/structure/B103585.png)
